molecular formula C11H13NO4S B8393879 2-Hydroxymethyl-5,6,7-trimethoxybenzothiazole

2-Hydroxymethyl-5,6,7-trimethoxybenzothiazole

Cat. No. B8393879
M. Wt: 255.29 g/mol
InChI Key: YRLDJFFFMQOUDK-UHFFFAOYSA-N
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Patent
US07135473B2

Procedure details

2-Ethoxycarbonyl-5,6,7-trimethoxybenzothiazole (1.04 g) was dissolved in methanol (30 mL), sodium borohydride (331 mg) was added to the solution under ice cooling, and the mixture was stirred at room temperature for 2 hours. Sodium borohydride (100 mg) was additionally added to the reaction mixture to conduct stirring for 2 hours. The reaction mixture was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:1) to obtain the title compound.
Name
2-Ethoxycarbonyl-5,6,7-trimethoxybenzothiazole
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
331 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:7][C:8]2[C:14]([O:15][CH3:16])=[C:13]([O:17][CH3:18])[C:12]([O:19][CH3:20])=[CH:11][C:9]=2[N:10]=1)=O)C.[BH4-].[Na+]>CO>[OH:3][CH2:4][C:6]1[S:7][C:8]2[C:14]([O:15][CH3:16])=[C:13]([O:17][CH3:18])[C:12]([O:19][CH3:20])=[CH:11][C:9]=2[N:10]=1 |f:1.2|

Inputs

Step One
Name
2-Ethoxycarbonyl-5,6,7-trimethoxybenzothiazole
Quantity
1.04 g
Type
reactant
Smiles
C(C)OC(=O)C=1SC2=C(N1)C=C(C(=C2OC)OC)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
331 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to conduct stirring for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=1SC2=C(N1)C=C(C(=C2OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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